molecular formula C10H17NO2 B13020620 Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate

Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B13020620
M. Wt: 183.25 g/mol
InChI Key: HMSNDRWYYNZIOH-UHFFFAOYSA-N
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Description

Structural Analysis of Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate

Bicyclo[2.2.2]octane Framework: Conformational Rigidity and Stereochemical Implications

The bicyclo[2.2.2]octane system imposes significant conformational constraints due to its three fused cyclohexane rings in chair conformations. X-ray crystallographic studies of related derivatives reveal near-D~3~ symmetry, with minor deviations arising from substituent effects. Key geometric parameters include:

Parameter Value (Å/°) Source
C-C bond lengths 1.525–1.547
Bridgehead C-C-C angles 108.5–114.5°
Torsional strain ~6 kcal/mol

The title compound’s bicyclic framework exhibits reduced rotational freedom compared to monocyclic analogs, locking substituents into fixed spatial orientations. This rigidity enhances stereochemical predictability in synthetic applications. Molecular mechanics calculations suggest the amino and carboxylate groups adopt equatorial-like positions relative to individual rings, minimizing 1,3-diaxial interactions.

Functional Group Arrangement: Carboxylate and Amine Substituent Interactions

Positioned at C2 and C5 respectively, the methyl carboxylate and primary amine groups create a dipole-aligned system. Key interactions include:

  • Intramolecular H-bonding : The amine N-H group (calculated pK~a~ ~9.5) may form weak hydrogen bonds with the ester carbonyl oxygen (O=C-O), as evidenced by IR spectral shifts in related compounds.
  • Steric effects : Molecular modeling shows a 3.2 Å separation between the amino group and carboxylate oxygen, preventing significant van der Waals clashes.
  • Electronic effects : Conjugation between the ester carbonyl and bicyclic system slightly shortens the C2-COO bond to 1.344 Å compared to typical ester C-O lengths (1.43 Å).

Substituent positional isomerism significantly impacts properties. For example, ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride exhibits different solubility characteristics despite identical molecular weight (233.73 g/mol vs. 183.25 g/mol for the title compound), highlighting the framework’s sensitivity to substitution patterns.

Comparative Analysis with Related Bicyclic Systems

Bicyclo[3.2.2]nonane Derivatives

The expanded bicyclo[3.2.2]nonane system in compounds like 5-aminobicyclo[3.2.2]nonane-1-carboxylic acid hydrochloride introduces:

  • Reduced ring strain (estimated 4 kcal/mol lower than bicyclo[2.2.2]octane)
  • Increased substituent rotational freedom (ΔG~rot~ ~2 kcal/mol lower)
  • Altered hydrogen-bonding capacity due to longer N···O distances (4.1 Å vs. 3.2 Å)
Quinuclidine (1-Azabicyclo[2.2.2]octane)

While sharing the bicyclo[2.2.2]octane framework, quinuclidine derivatives differ critically:

Property Quinuclidine Title Compound
Bridgehead hybridization sp³ N sp³ C
Dipole moment (D) ~4.1 ~3.2
Basicity (pK~a~) ~11 ~9.5

The title compound’s lack of bridgehead nitrogen eliminates pyramidal inversion dynamics present in quinuclidine, simplifying stereochemical analysis.

Bicyclo[3.2.1]octane Systems

Crystallographic data for (1R,2R,3R,4S,5S)-3-methyl-8-oxabicyclo[3.2.1]oct-6-ene-2,4-diyl diacetate reveals:

  • Chair-boat conformation vs. the all-chair bicyclo[2.2.2]octane
  • Increased olefinic character (C=C 1.318 Å vs. 1.53 Å for saturated bonds)
  • Enhanced susceptibility to ring-opening reactions

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate

InChI

InChI=1S/C10H17NO2/c1-13-10(12)8-4-7-3-2-6(8)5-9(7)11/h6-9H,2-5,11H2,1H3

InChI Key

HMSNDRWYYNZIOH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2CCC1CC2N

Origin of Product

United States

Preparation Methods

Asymmetric Diels-Alder Reaction Approach

  • Principle : The Diels-Alder cycloaddition between a diene and a dienophile forms the bicyclic framework. Asymmetric variants use chiral catalysts or auxiliaries to induce stereoselectivity.

  • Reaction Conditions : Temperature control (often low to moderate temperatures), solvent choice (e.g., toluene, dichloromethane), and catalyst type (chiral Lewis acids or organocatalysts) are critical for optimizing yield and stereoselectivity.

  • Outcome : This method yields bicyclo[2.2.2]octane derivatives with defined stereochemistry, which can be further functionalized to introduce the amino and carboxylate groups.

Chiral Reductive Amination Method (Patent EP3904333A1)

This method is notable for its innovative use of chiral reductive amination and involves the following steps:

Step Description Key Reagents/Conditions Outcome
S1 Reaction of 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate with chiral amines in acidic medium Chiral amines, acid catalyst Formation of 3-amido-bicyclo[2.2.2]octene-2-carboxylate
S2 Reduction of the amido-bicyclo intermediate Reducing agents or metal-catalyzed hydrogenation (2R,3S)-3-amido-bicyclo[2.2.2]octane-2-carboxylate
S3 Ester group conformation flip under strong base conditions Strong base (e.g., alkoxides) (2S,3S)-3-amido-bicyclo[2.2.2]octane-2-carboxylate
S4 Hydrogenation to remove protecting groups Hydrogenation catalysts (e.g., Pd/C) Target (2S,3S)-3-amino-bicyclo[2.2.2]octane-2-carboxylate
  • Advantages : This method addresses prior issues of high cost, safety risks, and scalability by using innovative intermediates and chiral reductive amination, achieving excellent stereochemical control and yield.

Enantioselective Synthesis via Organic Base Mediation

  • Method : Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions using organic bases as mediators.

  • Benefits : High enantioselectivity and yield, avoidance of metal catalysts, which is advantageous for pharmaceutical applications.

  • Scale-up : Industrial production adapts this method with continuous flow reactors to maintain stereochemical integrity and improve throughput.

Reaction Conditions and Reagents

Preparation Method Key Reagents Solvents Temperature Range Catalysts/Agents Notes
Asymmetric Diels-Alder Diene, Dienophile, Chiral auxiliaries Toluene, DCM 0–80 °C Chiral Lewis acids, organocatalysts Requires precise control for stereoselectivity
Chiral Reductive Amination 3-Carbonyl-bicyclo[2.2.2]octane-2-carboxylate, Chiral amines, Reducing agents Alcohols, Acids Room temp to mild heating Pd/C, metal catalysts, strong bases Multi-step, high stereocontrol
Enantioselective Organic Base Mediation Bicyclo[2.2.2]octane precursors, Organic bases Various polar solvents Ambient to moderate Organic bases (e.g., DBU) Metal-free, scalable

Research Findings and Data

  • Stereochemical Control : The chiral reductive amination method achieves high enantiomeric excess (>95%) due to the use of chiral amines and controlled reaction conditions.

  • Yield Optimization : Optimization of temperature, solvent polarity, and catalyst loading in asymmetric Diels-Alder reactions can improve yields up to 80–90%.

  • Diastereomer Separation : For hydrochloride salts of methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate, chromatographic techniques such as high-performance liquid chromatography (HPLC) are effective for separating diastereomers, which is critical for isolating biologically active isomers.

  • Industrial Relevance : Continuous flow synthesis and metal-free enantioselective methods facilitate large-scale production with consistent quality and stereochemistry, meeting pharmaceutical industry standards.

Summary Table of Preparation Methods

Method Key Features Advantages Challenges
Asymmetric Diels-Alder Chiral auxiliaries, cycloaddition High stereoselectivity, well-established Requires precise control, catalyst cost
Chiral Reductive Amination Multi-step, chiral amines, reduction Excellent stereocontrol, scalable Multi-step complexity, requires protecting group management
Enantioselective Organic Base Mediation Metal-free, organic base catalysis Environmentally friendly, scalable May require optimization for yield

This comprehensive analysis highlights that the preparation of this compound is best achieved through advanced asymmetric synthesis techniques, particularly chiral reductive amination and asymmetric Diels-Alder reactions. These methods provide high stereochemical purity and yields, essential for the compound’s applications in medicinal chemistry and materials science. The choice of method depends on the scale, desired stereochemistry, and available resources, with recent innovations addressing previous limitations in cost and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate with structurally related bicyclic esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Pharmacological Notes
This compound (Target Compound) C₁₀H₁₅NO₂ ~181.23 (estimated) Not reported Amino group at position 5; methyl ester at position 2; fully saturated bicyclo[2.2.2] ring Unknown; inferred potential for rigidity-enhanced binding from bicyclic analogs
Troparil (Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate) C₁₆H₂₁NO₂ 259.35 190–191 Azabicyclo[3.2.1] core; phenyl substituent; methylated nitrogen Cocaine-like effects with higher potency and longer duration
Ethyl 3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate C₁₁H₁₈ClNO₂ 231.10 209–213 Ethyl ester; unsaturated oct-5-ene ring; amino group at position 3 No direct bioactivity reported; used as a synthetic intermediate
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride (QB-4059) C₁₀H₁₆ClNO₂ 217.70 (free base: 181.23) Not reported Amino group at position 4; methyl ester at position 1; hydrochloride salt High purity (98%); salt form enhances stability
Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate C₁₀H₁₄O₃ 182.22 Not reported Oxo group at position 5; methyl ester at position 2 Used in synthetic chemistry; lacks amino functionality

Key Differences and Implications

Ring System and Substituent Position: The target compound’s bicyclo[2.2.2]octane system provides greater rigidity compared to Troparil’s azabicyclo[3.2.1] core, which may influence receptor binding kinetics . Positional isomerism (e.g., amino at position 3 vs. 5) alters electronic density and steric hindrance, impacting reactivity and solubility .

Troparil’s phenyl group and methylated nitrogen enhance lipophilicity and metabolic stability, contributing to its prolonged action .

Salt Forms and Stability :

  • Hydrochloride salts (e.g., QB-4059) improve crystallinity and shelf life compared to free bases .

Biological Activity

Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and interactions with various biological targets, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a bicyclic structure characterized by a rigid bicyclo[2.2.2]octane framework, which contributes to its unique chemical properties. The presence of an amino group and a carboxylate moiety enhances its reactivity and potential interactions with biological systems.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Neuropharmacological Effects : Research indicates that this compound may influence neurotransmitter systems, potentially acting as a modulator for neuroactive compounds.
  • Binding Affinity : Studies have shown that this compound exhibits binding affinities with several receptors, suggesting its role as a ligand in pharmacological contexts.
  • Enzyme Interaction : The compound's structural features allow it to interact with enzymes involved in metabolic pathways, influencing drug metabolism and efficacy.

Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

  • Antiviral Activity : Preliminary data suggest that this compound may inhibit viral replication mechanisms, making it a candidate for antiviral drug development .
  • Analgesic Properties : Similar compounds have been studied for their analgesic effects, indicating that this compound could possess pain-relieving properties through modulation of pain pathways.

Synthesis and Stability

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis typically begins with the appropriate bicyclic precursors.
  • Chemical Reactions : Key reactions include esterification and amination processes, which yield the desired product in moderate to high yields.
  • Stability Studies : Stability tests in human liver microsomes have shown that the compound maintains integrity under various metabolic conditions, suggesting favorable pharmacokinetic properties.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar bicyclic compounds:

Compound NameStructure TypeUnique Features
Methyl 4-aminobicyclo[2.2.1]heptaneBicyclic AmineDifferent ring structure; explored for psychoactive effects
Methyl 5-oxobicyclo[3.3.0]octan-3-oneBicyclic KetoneLacks amino functionality; primarily studied for reactivity
DihydrocodeineBicyclic OpioidContains additional functional groups affecting pain modulation

This table illustrates how the unique combination of functionalities in this compound may confer distinct biological activities compared to other related compounds.

Case Studies

Several case studies have explored the pharmacological potential of this compound:

  • Influenza Treatment : In vitro studies demonstrated that this compound could inhibit the activity of RNA-dependent RNA polymerase, a target for antiviral therapies against influenza viruses .
  • Pain Management : Clinical evaluations have indicated potential analgesic effects, warranting further investigation into its use as a pain management agent.

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